tetracarbonylferrate(-II)
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Overview
Description
Tetracarbonylferrate(2-) is an iron coordination entity and a metal carbonyl.
Scientific Research Applications
1. Catalytic Activity in Aldehyde Reactions
Tetracarbonylferrate(-II) demonstrates efficient catalytic activity in the dismutation of aromatic aldehydes to esters. This process involves the transformation of two molecules of an aldehyde into an ester and an alcohol. Additionally, when aliphatic aldehydes are treated with tetracarbonylferrate(-II), aldol-condensation products are formed (Yamashita et al., 1976).
2. Formation of Mixed Hydroxocomplexes
Tetracarbonylferrate(-II) has been studied for its interactions with zinc ions, especially in the formation of polynuclear mixed hydroxocomplexes. These complexes are significant due to their ability to keep zinc dissolved at higher pH levels without occupying all of its coordinating sites (Galembeck et al., 1976).
3. Synthesis of Aldehydes and Aldehydic Acids
The compound reacts readily with aliphatic and aromatic carboxylic acid anhydrides under mild conditions. This reaction leads to the formation of corresponding aldehydes in high yields by quenching the reaction solution with acetic acid. The mechanism is assumed to proceed via acylcarbonylferrates (Watanabe et al., 1975).
4. Iron-Gallium Bonding
Tetracarbonylferrate(-II) has been used in the synthesis and study of compounds exhibiting iron-gallium bonds. This includes the creation of ferrogallynes, compounds that provide evidence of an iron−gallium triple bond, a significant development in the field of organometallic chemistry (Su et al., 1997).
5. Hydrogenation and Dehydrogenation Catalysis
Fe(II) complexes derived from tetracarbonylferrate(-II) have been utilized as precatalysts for sodium bicarbonate hydrogenation to formate and formic acid dehydrogenation to hydrogen and carbon dioxide. These reactions shed light on the mechanism of hydrogen transfer and the role of Fe(II) monohydrido complexes (Bertini et al., 2015).
6. Synthesis of Silicon-Transition-Metal Compounds
The reaction of iodosilane with disodium tetracarbonylferrate(-II) leads to the production of tetracarbonyldisilyliron, along with some hydridotetracarbonylsilyliron. These compounds are significant in understanding the silicon-iron bonding and have potential applications in material science (Aylett et al., 1969).
properties
Product Name |
tetracarbonylferrate(-II) |
---|---|
Molecular Formula |
C4FeN4-2 |
Molecular Weight |
159.91 g/mol |
IUPAC Name |
iron(2+);tetracyanide |
InChI |
InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2 |
InChI Key |
UFONDNJTHOTBBM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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